N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Overview
Description
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester and a sulfhydryl-reactive iodoacetyl group. This compound is widely used in biochemical research for its ability to form stable conjugates with proteins, peptides, and other biomolecules .
Mechanism of Action
Target of Action
SIAB is a heterobifunctional crosslinker . It primarily targets amine and sulfhydryl groups . These groups are commonly found in proteins, making SIAB particularly useful in protein bioconjugation .
Mode of Action
SIAB contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . The NHS ester reacts with primary amines to form stable amide bonds, while the iodoacetyl group reacts with sulfhydryl groups to form stable thioether bonds . This dual reactivity allows SIAB to crosslink molecules containing these functional groups .
Biochemical Pathways
The exact biochemical pathways affected by SIAB depend on the specific molecules it is used to crosslink. In general, siab is often used to prepare enzyme conjugates or immunotoxins . By crosslinking enzymes or toxins to antibodies, SIAB can be used to create targeted therapeutics that can specifically bind to and affect cells expressing the antibody’s target antigen .
Pharmacokinetics
The pharmacokinetics of SIAB will depend on the specific molecules it is used to crosslink. It’s important to note that siab iswater-insoluble . It must first be dissolved in an organic solvent, such as DMSO or DMF, and then added to the aqueous reaction mixture . This could potentially affect the bioavailability of SIAB-conjugated molecules.
Result of Action
The result of SIAB’s action is the formation of stable crosslinks between molecules containing amine and sulfhydryl groups . This can be used to create enzyme conjugates or immunotoxins with specific binding and activity properties .
Action Environment
The action of SIAB can be influenced by environmental factors. For example, SIAB is sensitive to moisture . It is typically stored in a desiccated condition to reduce exposure to moisture . Additionally, the pH of the reaction environment can affect the reactivity of the NHS ester and iodoacetyl groups .
Biochemical Analysis
Biochemical Properties
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is reactive towards amino and sulfhydryl groups . It forms stable enzyme-IgG conjugates and can also form conjugates with liposomes .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity towards amino and sulfhydryl groups . It can form covalent bonds with these groups, allowing it to crosslink proteins and other biomolecules .
Temporal Effects in Laboratory Settings
This compound is sensitive to moisture . It is recommended to make fresh solutions and avoid storing stock solutions .
Transport and Distribution
This compound is lipophilic and membrane-permeable . This suggests that it can be transported across cell membranes and distributed within cells and tissues.
Subcellular Localization
Given its lipophilic and membrane-permeable nature, it can potentially localize to various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with iodoacetic anhydride to form 4-((iodoacetyl)amino)benzoic acid. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl-4-((iodoacetyl)amino)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetyl group can react with nucleophiles such as thiols to form stable thioether bonds.
Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Thiols, primary amines
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Thioether Bonds: Formed from the reaction with thiols
Amide Bonds: Formed from the reaction with primary amines
Scientific Research Applications
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is extensively used in various scientific research fields:
Chemistry: Used as a crosslinking reagent to study protein-protein interactions and to stabilize protein complexes.
Biology: Employed in the preparation of enzyme conjugates and immunotoxins.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.
Industry: Applied in the production of biosensors and biochips.
Comparison with Similar Compounds
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is unique among crosslinkers due to its dual reactivity towards amines and thiols. Similar compounds include:
N-Succinimidyl-3-(2-pyridyldithio)propionate: Reacts with thiols to form disulfide bonds.
N-Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate: Reacts with thiols to form thioether bonds.
N-Succinimidyl-4-(p-azidophenyl)butyrate: Contains an azide group that can be used for photo-crosslinking.
These compounds share similar functionalities but differ in their specific reactive groups and applications, making this compound a versatile and valuable tool in biochemical research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBEDSJTMWJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222581 | |
Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72252-96-1 | |
Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072252961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIAB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TDR5GV4XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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